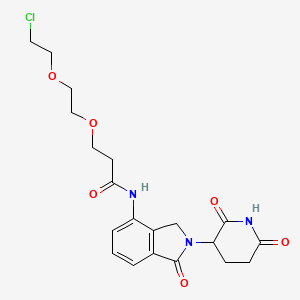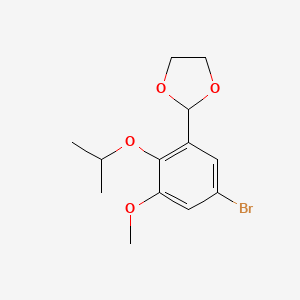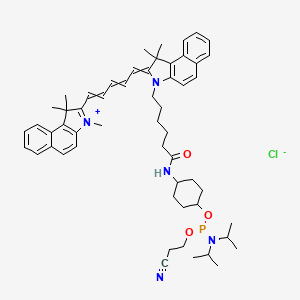
Cyanine5.5 phosphoramidite, 5'-terminal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5.5 phosphoramidite, 5’-terminal, is a fluorophore with an emission in the far-red range of the spectrum. This compound is particularly useful in multiplex quantitative polymerase chain reaction (qPCR) and is often utilized in commercial six-channel qPCR instruments. It can be used for the synthesis of 5’-labeled oligonucleotides by direct labeling in an oligonucleotide synthesizer .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine5.5 phosphoramidite, 5’-terminal, is synthesized through a series of chemical reactions involving the attachment of a phosphoramidite functional group to a secondary carbon atom. This structure provides extra stability against Arbuzov rearrangement, maintaining coupling performance over a longer storage time in oligonucleotide synthesizers compared to phosphoramidites derived from primary alcohols.
Industrial Production Methods
The industrial production of Cyanine5.5 phosphoramidite, 5’-terminal, involves the use of oligonucleotide synthesizers for direct labeling. The coupling time recommended for this process is approximately three minutes . The compound is then purified and stored under specific conditions to maintain its stability and efficacy.
化学反应分析
Types of Reactions
Cyanine5.5 phosphoramidite, 5’-terminal, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The phosphoramidite functional group reacts with nucleophiles to form stable phosphite triesters, which are subsequently oxidized to phosphates.
Common Reagents and Conditions
Common reagents used in the synthesis of Cyanine5.5 phosphoramidite, 5’-terminal, include acetonitrile as a diluent and ammonium hydroxide for deprotection . The coupling conditions typically involve a six-minute coupling time, and deprotection is recommended for 48 hours at 4°C or 24 hours at room temperature .
Major Products Formed
The major products formed from the reactions involving Cyanine5.5 phosphoramidite, 5’-terminal, are 5’-labeled oligonucleotides. These labeled oligonucleotides are used in various applications, including qPCR and near-infrared imaging .
科学研究应用
Cyanine5.5 phosphoramidite, 5’-terminal, has a wide range of scientific research applications:
Chemistry: Used in the synthesis of labeled oligonucleotides for various analytical techniques.
Biology: Employed in multiplex qPCR for the detection and quantification of nucleic acids.
Medicine: Utilized in near-infrared imaging for diagnostic purposes.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications.
作用机制
The mechanism of action of Cyanine5.5 phosphoramidite, 5’-terminal, involves its ability to emit fluorescence in the far-red range of the spectrum. This property makes it suitable for use in qPCR and near-infrared imaging. The phosphoramidite functional group provides stability and facilitates the coupling process during the synthesis of labeled oligonucleotides.
相似化合物的比较
Cyanine5.5 phosphoramidite, 5’-terminal, is part of the cyanine dye family, which includes Cyanine3, Cyanine5, and their analogues Cyanine3.5 and Cyanine5.5 . These compounds differ in the number of carbons in the conjugated polyene linkage. Cyanine5.5 phosphoramidite, 5’-terminal, is unique due to its emission in the far-red range and its stability against Arbuzov rearrangement.
List of Similar Compounds
属性
分子式 |
C55H71ClN5O3P |
|---|---|
分子量 |
916.6 g/mol |
IUPAC 名称 |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChI 键 |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


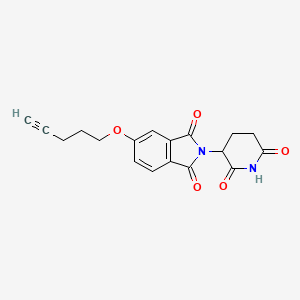
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

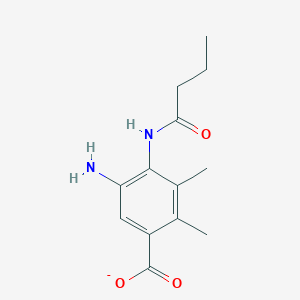

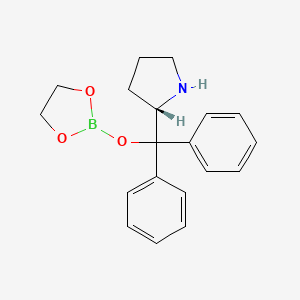
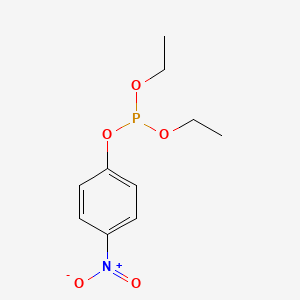
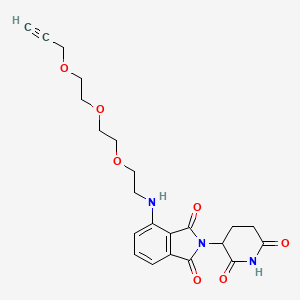
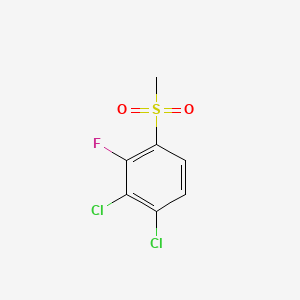
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
